molecular formula C11H7N3O5S B4454470 (5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B4454470
M. Wt: 293.26 g/mol
InChI Key: JUXZIBVSXMCMHC-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a nitro-substituted benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino group and the nitro-substituted benzodioxole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and high-throughput screening can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amino-substituted derivatives.

Scientific Research Applications

(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, an amino group, and a nitro-substituted benzodioxole moiety

Properties

IUPAC Name

(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5S/c12-11-13-10(15)8(20-11)3-5-1-6(14(16)17)9-7(2-5)18-4-19-9/h1-3H,4H2,(H2,12,13,15)/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXZIBVSXMCMHC-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)[N+](=O)[O-])C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC(=CC(=C2O1)[N+](=O)[O-])/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.